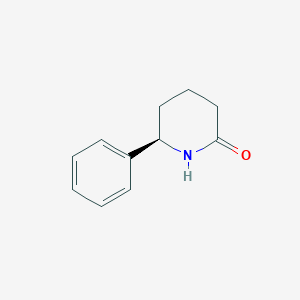

2-Piperidinone, 6-phenyl-, (6R)-

Description

Significance of Piperidinone Scaffolds in Organic and Medicinal Chemistry

The piperidinone skeleton, a six-membered nitrogen-containing ring with a ketone group, is a fundamental building block in both organic and medicinal chemistry. google.com These structures serve as crucial precursors for the synthesis of the piperidine (B6355638) ring, a moiety that is ubiquitous in a vast number of alkaloid natural products and drug candidates. google.com The chemical reactivity of piperidones, particularly the activity of the carbonyl group and adjacent methylene (B1212753) positions, allows for a wide range of organic transformations, making them versatile intermediates for deriving a multitude of complex molecules. nanoient.org

Piperidinone derivatives are known to exhibit a broad spectrum of biological and pharmacological properties, including analgesic, anti-inflammatory, antimicrobial, and anticancer activities. google.comresearchgate.net This diverse bioactivity has established the piperidinone scaffold as a structure of significant interest in drug discovery, prompting extensive research into the synthesis of various positional isomers and their derivatives to establish clear structure-activity relationships. google.com The ability to modify the piperidinone core at various positions allows chemists to fine-tune the physicochemical and biological properties of the resulting molecules, making it a valuable tool in the development of new therapeutic agents. sigmaaldrich.com

Table 1: General Properties of the Parent Compound, 2-Piperidone (B129406)

| Property | Value | Source |

|---|---|---|

| IUPAC Name | piperidin-2-one | nih.gov |

| Synonyms | δ-Valerolactam, 5-Aminopentanoic acid lactam | nih.gov |

| Molecular Formula | C₅H₉NO | nih.gov |

| Molecular Weight | 99.13 g/mol | eurekaselect.com |

| CAS Number | 675-20-7 | nih.gov |

| Physical Description | White or off-white crystalline solid | eurekaselect.com |

| Melting Point | 38-40 °C | nih.gov |

Overview of Chiral Piperidinone Derivatives in Academic Research

The introduction of chirality into molecular scaffolds is a cornerstone of modern drug design. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different biological activities due to the stereospecific nature of their interactions with biological targets like enzymes and receptors. nih.gov Chiral piperidine scaffolds are prevalent in a large number of active pharmaceuticals, and the study of their stereochemistry has become a major focus of research. nih.gov

The development of methods for the efficient enantioselective synthesis of piperidines and their piperidinone precursors is a significant challenge and an active area of investigation in organic chemistry. Successful approaches often rely on asymmetric catalysis or the use of chiral auxiliaries to control the stereochemical outcome of key bond-forming reactions. nih.gov The ability to synthesize specific stereoisomers of piperidinone derivatives is critical, as it allows researchers to:

Enhance biological activity and selectivity for the desired target. nih.gov

Modulate physicochemical properties to improve factors like solubility. nih.gov

Improve pharmacokinetic profiles, affecting how the compound is absorbed, distributed, metabolized, and excreted. nih.gov

Reduce off-target effects and potential toxicity. nih.gov

Research has shown that even subtle changes in the three-dimensional arrangement of substituents on the piperidine ring can lead to dramatic differences in biological function, highlighting the importance of stereochemical control in the synthesis of these compounds for academic and pharmaceutical research. nih.gov

Focus on the (6R)-Stereoisomer in Research Contexts

The specific compound, 2-Piperidinone, 6-phenyl-, (6R)-, is a chiral molecule distinguished by a phenyl group at the 6-position of the piperidinone ring with a defined (R) configuration. While extensive, publicly available research focusing exclusively on this particular stereoisomer is limited, the designation itself points to a targeted area of scientific investigation.

In chemical and pharmacological studies, isolating and examining a single enantiomer, such as the (6R)-isomer, is a deliberate strategy. It moves beyond the study of a racemic mixture (an equal mix of both enantiomers) to probe the specific properties endowed by a unique three-dimensional architecture. The focus on the (6R)-stereoisomer implies a hypothesis that this specific spatial arrangement is key to a particular biological interaction or chemical property. Research into a single enantiomer aims to understand its unique pharmacology and toxicology, as the other enantiomer (the (6S)-isomer in this case) could be less active, inactive, or even contribute to undesirable effects. Therefore, the study of (6R)-6-phenyl-2-piperidinone represents a precise inquiry into stereospecificity, a fundamental principle in molecular recognition and modern drug discovery.

Table 2: Chemical Identity of 2-Piperidinone, 6-phenyl-, (6R)-

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (6R)-6-phenylpiperidin-2-one | N/A |

| Molecular Formula | C₁₁H₁₃NO | eurekaselect.com |

| Molecular Weight | 175.23 g/mol | eurekaselect.com |

| Parent Compound CAS | 41419-25-4 (for racemic 6-phenyl-2-piperidinone) | eurekaselect.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

212560-70-8 |

|---|---|

Molecular Formula |

C11H13NO |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

(6R)-6-phenylpiperidin-2-one |

InChI |

InChI=1S/C11H13NO/c13-11-8-4-7-10(12-11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,12,13)/t10-/m1/s1 |

InChI Key |

DVPYHFDURADIIA-SNVBAGLBSA-N |

Isomeric SMILES |

C1C[C@@H](NC(=O)C1)C2=CC=CC=C2 |

Canonical SMILES |

C1CC(NC(=O)C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Piperidinone, 6 Phenyl , 6r and Its Stereoisomers

General Strategies for 2,6-Disubstituted Piperidinone Synthesis

The construction of the 2,6-disubstituted piperidinone ring system is a central theme in the synthesis of a vast array of natural products and medicinal compounds. rsc.org Strategies for assembling this motif are diverse, generally falling into categories of intermolecular cyclizations (cyclocondensations), intramolecular cyclizations, and cycloaddition reactions. The primary challenge lies in achieving high levels of stereocontrol at the two stereogenic centers, C2 and C6.

Cyclocondensation Reactions

Cyclocondensation reactions involve the formation of the heterocyclic ring from two or more acyclic precursors in a single operation. These methods are often convergent and atom-economical.

A classic and enduring example is the Petrenko-Kritschenko piperidone synthesis , a multicomponent reaction that combines an alkyl-1,3-acetonedicarboxylate, an aldehyde (like benzaldehyde), and an amine. wikipedia.orgwikipedia.org This approach is analogous to the Hantzsch pyridine (B92270) synthesis and can generate 4-piperidone (B1582916) structures that are symmetrically substituted at C2 and C6. wikipedia.org While the original reaction often produces a mixture of stereoisomers, modern variants have improved selectivity. For instance, using specific chiral auxiliaries or catalysts can direct the stereochemical outcome. A double aza-Michael reaction, which involves the conjugate addition of a primary amine to two equivalents of a vinyl ketone, provides an efficient route to 2-substituted-4-piperidones, which can be further functionalized. nih.gov

| Reaction | Reactants | Key Features | Ref |

| Petrenko-Kritschenko Synthesis | Aldehyde, Alkyl-1,3-acetonedicarboxylate, Amine | Multicomponent reaction; forms 2,6-disubstituted 4-piperidones. | wikipedia.orgwikipedia.org |

| Double Aza-Michael Reaction | Primary Amine, Divinyl Ketones | High-yielding, atom-efficient method for 2-substituted 4-piperidones. | nih.gov |

Intramolecular Cyclization Approaches

Intramolecular cyclizations are powerful strategies for piperidinone synthesis, where a pre-assembled linear substrate is induced to form the six-membered ring. This approach often allows for a high degree of stereochemical control, as the stereocenters can be set in the acyclic precursor prior to ring formation. mdpi.com

Ring-Closing Metathesis (RCM) has emerged as a robust and versatile tool for the synthesis of unsaturated nitrogen heterocycles. wikipedia.org The reaction utilizes well-defined ruthenium or molybdenum catalysts (e.g., Grubbs or Schrock catalysts) to form a carbon-carbon double bond via the intramolecular metathesis of a diene. wikipedia.orgsemanticscholar.org For the synthesis of piperidinone precursors, an N-alkenyl acrylamide (B121943) or a related dienyl amide can be subjected to RCM to forge the six-membered ring, yielding a dihydropyridinone. semanticscholar.orgnih.gov The resulting olefin provides a functional handle for subsequent transformations, such as stereoselective reduction to the saturated piperidinone. The functional group tolerance of modern catalysts allows this reaction to be applied to complex substrates. semanticscholar.orgnih.gov

| Catalyst Type | Substrate | Product | Key Features | Ref |

| Grubbs' Catalysts (Ru-based) | Acyclic dienyl amides | Dihydropyridinones | High functional group tolerance; forms endocyclic double bond. | semanticscholar.orgnih.gov |

| Schrock's Catalysts (Mo-based) | Acyclic dienyl amides | Dihydropyridinones | Highly active; useful for sterically hindered substrates. | wikipedia.orgnih.gov |

The direct formation of the amide bond to close the ring is a fundamental approach to lactam synthesis. This can be achieved by the cyclization of an appropriate ω-amino carboxylic acid or its activated derivative. For instance, a 5-amino-5-phenylpentanoic acid derivative could, in principle, be cyclized to form the desired 6-phenyl-2-piperidinone skeleton. Thermal or chemically-mediated condensation methods are often employed. rsc.org More recently, one-pot procedures involving amide activation followed by intramolecular nucleophilic substitution have been developed, providing an efficient route from halogenated amides to cyclic amines and lactams. mdpi.comnih.gov

Intramolecular reductive amination is a highly effective method for constructing the piperidine (B6355638) ring. researchgate.net This process typically involves a linear precursor containing both an amine and a carbonyl group (or a group that can be converted to a carbonyl). The initial step is the intramolecular condensation of the amine and carbonyl to form a cyclic iminium ion or enamine, which is then reduced in situ by a reducing agent such as sodium borohydride (B1222165) or phenylsilane. nih.govnih.gov This cascade reaction can be used to produce substituted piperidines and piperidinones from precursors like ω-amino fatty acids. nih.gov Organocatalytic methods have been developed that merge a Mannich reaction with a reductive cyclization in a one-pot process to yield highly functionalized piperidines with excellent enantioselectivity. rsc.org

| Reaction Type | Precursor | Key Reagents | Product | Ref |

| Iron-Catalyzed Reductive Amination | ω-amino fatty acids | Iron complex, Phenylsilane | Piperidinones | nih.gov |

| Tandem Reductive Amination-Cyclization | Amino acid methyl esters | - | Substituted piperazin-2-ones (related structures) | nih.gov |

| Organocatalytic Mannich-Reductive Cyclization | Aldimines, Glutaraldehyde | Proline-derived catalyst, Reductant | 2,3-Substituted Piperidines | rsc.org |

Diels-Alder Reactions in Piperidinone Formation

The Diels-Alder reaction, a [4+2] cycloaddition, and its heterocyclic variant, the aza-Diels-Alder reaction, provide a powerful pathway to six-membered rings with significant stereocontrol. mdpi.com In the context of piperidinone synthesis, an imine (the dienophile) reacts with an electron-rich diene to form a tetrahydropyridine (B1245486) derivative, which can then be oxidized or otherwise converted to a piperidinone. rsc.orgacs.org The mechanism can be either a concerted cycloaddition or a stepwise Mannich-Michael pathway, depending on the substrates and catalysts used. rsc.org Lewis acids or organocatalysts are often employed to activate the components and control the stereochemical outcome of the reaction. rsc.orgnih.gov This strategy allows for the convergent assembly of highly functionalized piperidone scaffolds. researchgate.net

Conjugate Addition Reactions

Conjugate addition, or Michael addition, represents a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and it is a cornerstone in the synthesis of piperidinone rings. ntu.edu.sgorgsyn.org The aza-Michael reaction, involving the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is particularly relevant for constructing the piperidine skeleton. ntu.edu.sgnih.gov

The efficiency of these reactions can be influenced by various factors, including the nature of the nucleophile, the acceptor, and the reaction conditions. For instance, the conjugate addition of lithium β-amino ester enolates to α,β-unsaturated acceptors has been shown to proceed with high stereoselectivity, yielding polysubstituted piperidinones. documentsdelivered.com Three-component coupling reactions initiated by lithium amide conjugate addition also provide access to tetrasubstituted piperidinones with good control over the stereochemistry. documentsdelivered.com

Palladium-catalyzed conjugate addition of arylboronic acids to β,β-disubstituted α,β-unsaturated carbonyl compounds has emerged as a robust method for creating all-carbon quaternary stereocenters, a challenging synthetic task. orgsyn.org This methodology benefits from the use of mild, commercially available arylboronic acids. orgsyn.org

Table 1: Examples of Conjugate Addition Reactions in Piperidinone Synthesis

| Reaction Type | Nucleophile | Acceptor | Key Features |

| Aza-Michael Addition | Nitrogen Nucleophile | α,β-Unsaturated Carbonyl | Forms the core piperidinone ring. ntu.edu.sgnih.gov |

| Lithium Enolate Addition | Lithium (Z)- or (E)-β-amino ester enolates | α,β-Unsaturated Esters/Oxazolidinones | High 2,3-anti stereoselectivity. documentsdelivered.com |

| Palladium-Catalyzed Addition | Arylboronic Acids | β,β-Disubstituted α,β-Unsaturated Carbonyls | Forms enantioenriched quaternary centers. orgsyn.org |

Stereoselective Synthesis of 2-Piperidinone, 6-phenyl-, (6R)- and Related Chiral Piperidinones

Achieving the desired (6R)- stereochemistry in 6-phenyl-2-piperidinone necessitates the use of stereoselective synthetic methods. These approaches can be broadly categorized into chiral pool-derived strategies, asymmetric catalysis, and diastereoselective methods.

The chiral pool strategy utilizes readily available, enantiomerically pure natural products as starting materials to impart chirality to the target molecule. york.ac.uk For the synthesis of chiral piperidinones, amino acids and their derivatives are common chiral precursors. For example, (S)-α-methylbenzylamine has been employed as a chiral auxiliary to induce asymmetric aza-Michael reactions, leading to enantiomerically enriched piperidin-2,4-diones. ucl.ac.uk Similarly, D-phenylglycinol has been used as a chiral starting material for the asymmetric synthesis of N-protected 3-methylpiperidin-2-ones. researchgate.net The inherent chirality of the starting material directs the formation of a specific stereoisomer. york.ac.uk

Asymmetric catalysis is a powerful approach that employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. youtube.com This has become a dominant strategy in modern organic synthesis for accessing chiral molecules. youtube.comyoutube.com

Organocatalysis, the use of small organic molecules as catalysts, has revolutionized asymmetric synthesis. youtube.com In the context of piperidinone synthesis, chiral primary-secondary diamines derived from bispidine have been shown to be effective catalysts for the asymmetric Michael addition of ketones to acceptors like alkylidene malonates and nitroolefins, affording products with high diastereo- and enantioselectivity. rsc.orgresearchgate.net Chiral phosphoric acids have also been utilized to catalyze the selenofunctionalization of tryptamine (B22526) derivatives, a reaction that proceeds via a related conjugate addition mechanism. nih.gov Proline and its derivatives are classic organocatalysts that can facilitate asymmetric Michael additions by forming chiral enamines with the donor molecule. ntu.edu.sg

Transition metal catalysis offers a broad spectrum of transformations for asymmetric piperidinone synthesis. snnu.edu.cn Rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with pyridine derivatives have been developed to produce enantioenriched 3-substituted piperidines. snnu.edu.cn Copper-catalyzed asymmetric conjugate additions are also widely used, often employing highly reactive nucleophiles like dialkylzinc and organomagnesium reagents. orgsyn.org More recently, copper-catalyzed stereoselective phosphorylation has been demonstrated for the synthesis of P-stereogenic ProTides, highlighting the versatility of metal catalysis in creating chiral centers. thieme-connect.de Palladium-catalyzed intramolecular allylic amination is another effective method, where a chiral protecting group can act as the source of stereochemical control. nih.gov

Table 2: Catalytic Systems for Asymmetric Piperidinone Synthesis

| Catalyst Type | Reaction | Key Features |

| Organocatalyst (Bispidine-based diamine) | Michael Addition | High diastereo- and enantioselectivity. rsc.orgresearchgate.net |

| Organocatalyst ((S)-proline) | Aza-Michael Addition | Inspired by biosynthesis, provides high enantiomeric excess. ntu.edu.sg |

| Metal Catalyst (Rhodium) | Reductive Heck Reaction | Access to a wide variety of enantioenriched 3-substituted piperidines. snnu.edu.cn |

| Metal Catalyst (Palladium) | Conjugate Addition | Construction of enantioenriched all-carbon quaternary centers. orgsyn.org |

| Metal Catalyst (Copper) | Conjugate Addition | Utilizes various organometallic nucleophiles. orgsyn.org |

Diastereoselective synthesis aims to control the formation of one diastereomer over others. york.ac.uk This can be achieved by utilizing existing stereocenters in the molecule to direct the stereochemical outcome of a subsequent reaction. A notable example is a one-pot, five-component reaction that yields highly substituted 2-piperidinones with high diastereoselectivity, forming products with three or four stereocenters as a single diastereomer. nih.gov

Another approach involves the conjugate addition of curcumins to arylidenemalonates, which proceeds via a cascade inter-intramolecular double Michael addition to form highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.org The stereoselective addition of Gilman or Grignard reagents to 3-diethoxyphosphoryldihydropyran-4-ones is another effective strategy for creating specific diastereomers. nih.gov Furthermore, the alkylation of N-protected piperidin-2-ones, where a chiral auxiliary is attached to the nitrogen, can lead to different diastereomeric ratios depending on the reaction conditions. researchgate.net

Enantioselective Synthesis Methods

The enantioselective synthesis of 6-substituted 2-piperidinones has been approached through various catalytic and stereocontrolled strategies. These methods aim to establish the chiral center at the C6 position with high enantiopurity.

One notable approach involves the asymmetric hydrogenation of cyclic enehydrazides. In this method, diolefinic hydrazides are first synthesized in a highly diastereoselective manner through the addition of allyllithium to chiral SAMP hydrazones, followed by N-acylation with acryloyl chloride. These precursors then undergo ring-closing metathesis to form cyclic enehydrazides. Catalytic hydrogenation of these intermediates provides a direct route to optically active 6-alkyl- and 6-arylpiperidin-2-ones. The versatility of this method has been demonstrated in the synthesis of piperidine alkaloids. researchgate.net

Another powerful strategy is the rhodium-catalyzed asymmetric reductive Heck reaction. This method utilizes arylboronic acids and phenyl pyridine-1(2H)-carboxylate to generate 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. A subsequent reduction step provides access to a diverse range of enantioenriched 3-piperidines. organic-chemistry.org While this method focuses on 3-substituted piperidines, the principles of catalytic asymmetric synthesis are broadly applicable.

Furthermore, iridium-catalyzed enantioselective hydrogenation of 2-alkyl N-benzylpyridinium salts has been developed using specific chiral ligands like MeO-BoQPhos. This approach has achieved high levels of enantioselectivity (up to 93:7 er) for the synthesis of enantioenriched piperidines, which can then be converted into more complex chiral piperidine-containing structures. nih.gov

Recent advancements have also focused on nickel-catalyzed enantioselective carbamoylation of unactivated alkenes. This strategy allows for the direct synthesis of 3,4-dihydroquinolinones and 2-piperidinones in high yield and enantioselectivity, addressing the challenge of creating δ-lactams which are common motifs in biologically active compounds. researchgate.net

Table 1: Comparison of Enantioselective Synthesis Methods

| Method | Key Features | Catalyst/Reagent | Typical Enantioselectivity | Ref. |

|---|---|---|---|---|

| Asymmetric Hydrogenation of Cyclic Enehydrazides | Diastereoselective addition and ring-closing metathesis. | Ruthenium catalyst | Excellent | researchgate.net |

| Rh-catalyzed Asymmetric Reductive Heck Reaction | High yield and functional group tolerance. | [Rh(cod)OH]₂ / (S)-Segphos | High | organic-chemistry.org |

| Ir-catalyzed Enantioselective Hydrogenation | Effective for 2-alkylpyridinium salts. | [Ir(COD)Cl]₂ / MeO-BoQPhos | Up to 93:7 er | nih.gov |

| Ni-catalyzed Enantioselective Carbamoylation | Direct synthesis of δ-lactams from unactivated alkenes. | Nickel catalyst with chiral 8-Quinox skeleton ligand | High | researchgate.net |

Key Reaction Intermediates and Precursors for 2-Piperidinone, 6-phenyl-, (6R)-

The synthesis of (6R)-6-phenyl-2-piperidinone often proceeds through well-defined intermediates and precursors that facilitate the stereoselective introduction of the phenyl group and the formation of the piperidinone ring.

Dihydropyridin-4(1H)-ones as Intermediates

Dihydropyridin-4(1H)-ones are versatile intermediates in the synthesis of piperidine derivatives. The conjugate reduction of N-acyl-2,3-dihydro-4-pyridones is a key step in producing various racemic or enantiopure 4-piperidones. While traditionally accomplished with expensive reagents like L- or K-Selectride, the use of zinc/acetic acid offers a simpler and milder alternative. organic-chemistry.org

The synthesis of chiral dihydropyridinones themselves can be achieved from readily available starting materials like D-glucal, which can be transformed into (2R)-hydroxymethyldihydropyridinone. This chiral building block is a precursor for various piperidine alkaloids. nih.gov Furthermore, polysubstituted dihydropyridones can be synthesized through one-pot reactions, for example, by reacting cyanoacetamide, aryl aldehydes, ethyl acetoacetate, and ammonium (B1175870) acetate. nih.gov The stereocenter at the C-4 position of these intermediates is critical for their subsequent biological activity. nih.gov

Chiral Lactams as Precursors

Chiral lactams are fundamental precursors in the enantioselective synthesis of substituted piperidinones. The development of methods for the stereoselective synthesis of multi-substituted 2-piperidinones is an active area of research, as traditional methods often require multi-step modifications of pre-existing backbones. researchgate.net

Transition metal-catalyzed asymmetric carbamoylation has emerged as a direct method for constructing chiral lactam architectures, including δ-lactams. researchgate.net For instance, a nickel-catalyzed enantioselective carbamoylation of unactivated alkenes provides access to enantioenriched 2-piperidinones with high yields and enantioselectivity. researchgate.net

Another approach utilizes chiral cyclic enehydrazides as precursors, which are formed via a sequence involving the diastereoselective addition of allyllithium to chiral SAMP hydrazones, acylation, and ring-closing metathesis. Subsequent catalytic hydrogenation of the double bond and cleavage of the N-N bond yields the desired enantiopure 6-substituted piperidin-2-ones. researchgate.net

The rhodium-catalyzed asymmetric reductive Heck reaction of phenyl pyridine-1(2H)-carboxylate with arylboronic acids also serves as a route to chiral tetrahydropyridines, which are direct precursors to chiral piperidines and can be conceptually extended to piperidinone synthesis. organic-chemistry.org

Regioselective and Stereospecific Functionalization of Piperidinone Rings

The direct functionalization of the piperidinone ring allows for the late-stage introduction of substituents, providing a flexible approach to a variety of derivatives. Controlling the regioselectivity and stereospecificity of these reactions is paramount.

Rhodium-catalyzed C-H insertion and cyclopropanation reactions have been employed for the site-selective functionalization of piperidines. The selectivity of these reactions can be controlled by the choice of catalyst and the nature of the amine protecting group. For example, C2-functionalization of N-Boc-piperidine can be achieved using Rh₂(R-TCPTAD)₄, while C4-functionalization can be realized with N-α-oxoarylacetyl-piperidines in combination with Rh₂(S-2-Cl-5-BrTPCP)₄. nih.govresearchgate.net Although demonstrated on piperidines, these principles can be applied to piperidinone systems.

The generation of a 3,4-piperidyne intermediate from a suitable precursor like a silyl (B83357) triflate allows for regioselective trapping with various nucleophiles and cycloaddition partners. This strategy enables the synthesis of functionalized piperidine-fused heterocycles. nih.gov

Furthermore, the introduction of substituents can be achieved during the ring-formation process. For instance, in the synthesis of piperidin-4-ones, substituents can be introduced at various positions (C3, C5, and C6) on the tetrahydropyridin-4-ylidene ammonium salt intermediate. googleapis.com

Table 2: Summary of Functionalization Strategies

| Strategy | Position(s) Functionalized | Key Reagents/Catalysts | Outcome | Ref. |

|---|---|---|---|---|

| Rhodium-catalyzed C-H Insertion | C2 or C4 | Rh₂(R-TCPTAD)₄ or Rh₂(S-2-Cl-5-BrTPCP)₄ | Regioselective introduction of arylacetate groups | nih.govresearchgate.net |

| 3,4-Piperidyne Trapping | C3 and C4 | Silyl triflate precursor, nucleophiles, cycloaddition partners | Synthesis of functionalized piperidine-fused heterocycles | nih.gov |

| Functionalization of Intermediates | C3, C5, C6 | Halides, various electrophiles | Introduction of diverse substituents during ring synthesis | googleapis.com |

Design and Preparation of 2 Piperidinone, 6 Phenyl , 6r Derivatives and Analogues

Modification at the Piperidinone Nitrogen Atom (N-Substitution)

The secondary amine within the piperidinone ring presents a prime site for functionalization. N-substitution not only influences the molecule's physical and chemical properties but also provides a vector for introducing a wide range of functional groups.

Standard N-alkylation can be achieved by treating (6R)-6-phenyl-2-piperidinone with an alkyl halide in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reactivity of the alkyl halide and the choice of base are critical for achieving high yields. For instance, more reactive halides like benzyl (B1604629) bromide or allyl bromide readily participate in this reaction. While specific examples for the (6R)-enantiomer are not extensively detailed in readily available literature, general protocols for N-alkylation of related piperidones are well-established. researchgate.netchemrxiv.org A study on the N-alkylation of 2-pyridones, which share the lactam motif, demonstrated high regioselectivity for N-alkylation over O-alkylation with benzyl halides and primary alkyl halides. researchgate.net

N-arylation of the piperidinone nitrogen can be accomplished through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This powerful method allows for the formation of a C-N bond between the lactam nitrogen and an aryl halide or triflate. Typical conditions involve a palladium catalyst, a phosphine (B1218219) ligand, and a base.

N-acylation of (6R)-6-phenyl-2-piperidinone can be readily performed using acyl chlorides or anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen chloride byproduct. This reaction introduces an amide functionality, which can significantly alter the electronic and steric properties of the molecule. The resulting N-acyl derivatives can exhibit interesting conformational preferences. For example, in N-acyl-2r,6c-diphenylpiperidin-4-one oximes, the piperidine (B6355638) ring has been observed to adopt a boat conformation in the solid state. wikipedia.org

Table 1: Representative N-Substitution Reactions of Piperidinone Scaffolds

| Entry | N-Substituent | Reagents and Conditions | Product | Notes |

| 1 | Alkyl | Alkyl halide, K₂CO₃, DMF | N-Alkyl-(6R)-6-phenyl-2-piperidinone | General method; yield and reactivity depend on the alkyl halide. |

| 2 | Aryl | Aryl halide, Pd catalyst, phosphine ligand, base | N-Aryl-(6R)-6-phenyl-2-piperidinone | Buchwald-Hartwig amination provides a versatile route to N-aryl derivatives. |

| 3 | Acyl | Acyl chloride, Et₃N, CH₂Cl₂ | N-Acyl-(6R)-6-phenyl-2-piperidinone | A straightforward method to introduce an amide functionality. |

Substitutions on the Phenyl Moiety

Modification of the phenyl ring at the C6 position offers another avenue for structural diversification. Electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation and acylation, can be employed to introduce substituents onto the phenyl ring. libretexts.orgnih.govresearchgate.net The phenyl group in 6-phenyl-2-piperidinone is generally considered to be an ortho-, para-director for electrophilic substitution. figshare.com However, the Lewis acid catalysts used in Friedel-Crafts reactions can sometimes coordinate with the carbonyl group of the lactam, potentially influencing the regioselectivity and reactivity. libretexts.org

For example, Friedel-Crafts acylation using an acyl chloride and a Lewis acid like aluminum chloride can introduce a ketone functionality, typically at the para position of the phenyl ring due to steric hindrance at the ortho positions. libretexts.org Similarly, Friedel-Crafts alkylation can introduce alkyl groups, though this reaction is sometimes complicated by polyalkylation and carbocation rearrangements. researchgate.net

Modern cross-coupling reactions provide more controlled methods for phenyl ring functionalization. For instance, palladium-catalyzed reactions like the Suzuki or Heck coupling can be used if the phenyl ring is pre-functionalized with a halide or a boronic acid/ester. The synthesis of piperidinone derivatives with substituted phenyl rings, such as 2-(4-methylphenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-one, has been reported, showcasing the feasibility of introducing substituents on the aryl moiety. jst.go.jp

Table 2: Phenyl Moiety Substitution Strategies

| Reaction Type | Reagents and Conditions | Potential Product | Key Considerations |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | 6-(4-Acylphenyl)-2-piperidinone | Lewis acid may complex with the lactam carbonyl. Para-substitution is generally favored. |

| Friedel-Crafts Alkylation | Alkyl halide, AlCl₃ | 6-(Alkylphenyl)-2-piperidinone | Prone to polyalkylation and carbocation rearrangements. |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 6-(Biphenyl-yl)-2-piperidinone | Requires a pre-functionalized (e.g., halogenated) phenyl ring on the piperidinone. |

Alterations on the Piperidinone Ring System

Modifying the piperidinone ring itself introduces further structural complexity and allows for the fine-tuning of the molecule's three-dimensional shape.

The introduction of new stereocenters onto the piperidinone ring has been a subject of significant research, leading to the synthesis of highly substituted and stereochemically rich molecules. Diastereoselective synthesis is key in this endeavor, aiming to control the relative stereochemistry of the newly formed chiral centers in relation to the existing (6R) center.

One approach involves the diastereoselective alkylation of the lactam enolate. Deprotonation of N-protected (6R)-6-phenyl-2-piperidinone with a strong base like lithium diisopropylamide (LDA) generates an enolate, which can then react with an electrophile, such as an alkyl halide. The stereochemical outcome of this alkylation is influenced by the stereocenter at C6.

A diastereoselective one-pot approach has been developed to access trans-5-hydroxy-6-substituted-2-piperidinones. researchgate.net This method involves an addition-cyclization-deprotection process where the stereogenic center at the C6 position, controlled by an α-OTBS group, dictates the stereochemical outcome. Furthermore, the diastereoselective synthesis of 2,3,6-trisubstituted piperidines has been achieved through a nitro-Mannich reaction followed by a ring-closure condensation, offering control over the relative stereochemistry at C2 and C3. colab.ws

Multi-component reactions have also proven effective in the diastereoselective synthesis of polysubstituted 2-piperidinones. For instance, a five-component reaction of aromatic aldehydes, nitriles, dialkyl malonates, and an ammonium (B1175870) source can yield highly substituted 2-piperidinones with three or four stereocenters in a highly stereoselective manner. thieme-connect.com

Table 3: Diastereoselective Synthesis of Substituted Piperidinones

| Starting Material | Reaction Type | Key Reagents/Conditions | Product Stereochemistry |

| (S)-3-Benzyloxyglutarimide | Reductive alkylation | NaBH₄, Lewis acid, aldehyde/ketone | (5S,6R)-6-Alkyl-5-benzyloxy-2-piperidinones |

| α-OTBS protected aldehyde | Addition-cyclization-deprotection | Grignard reagent, deprotection | trans-5-Hydroxy-6-substituted-2-piperidinones |

| Nitroketone, phenylmethanimine | Nitro-Mannich, cyclization | Various reduction methods for stereocontrol | Diastereomers of 2-phenyl-6-alkyl-3-aminopiperidines |

Halogenation of the Piperidinone Ring

The introduction of a halogen atom onto the piperidinone ring can serve as a handle for further functionalization through cross-coupling reactions or as a means to modulate the compound's biological activity. Alpha-halogenation of the lactam, at the C3 position, can be achieved under either acidic or basic conditions. libretexts.org

Acid-catalyzed α-halogenation proceeds through an enol intermediate. The reaction of the lactam with a halogen (e.g., Br₂ or Cl₂) in the presence of an acid catalyst leads to the formation of the α-halo lactam. libretexts.org

Base-promoted α-halogenation involves the formation of an enolate intermediate, which then reacts with the halogen. This method can sometimes lead to polyhalogenation, especially if an excess of the halogenating agent is used. libretexts.org While specific literature on the halogenation of (6R)-6-phenyl-2-piperidinone is sparse, the synthesis of related 3-chloro-3-methyl-r-2,c-6-diphenylpiperidin-4-ones has been reported, indicating that halogenation at the C3 position is a feasible transformation. nih.govresearchgate.net

Synthesis of Annulated Heterocycles Incorporating the Piperidinone Core

Fusing a heterocyclic ring onto the (6R)-6-phenyl-2-piperidinone scaffold leads to the creation of novel, rigid, and polycyclic systems with potentially unique biological activities.

One common strategy for constructing fused systems is the Gewald reaction, which can be used to synthesize thieno[2,3-b]pyridine (B153569) derivatives. This typically involves the reaction of a ketone (or in this case, the lactam carbonyl could be envisioned to participate after suitable modification), an activated nitrile, and elemental sulfur in the presence of a base. researchgate.netresearchgate.net A more direct approach to thieno[2,3-b]pyridines involves the reaction of 2-chloronicotinonitriles with mercaptans. researchgate.net

The synthesis of pyrrolo[2,3-b]pyridine systems, also known as 7-azaindoles, can be achieved through various methods, including the reaction of a substituted 2-aminopyrrole with a 1,3-dicarbonyl compound or its equivalent. researchgate.netjuniperpublishers.com For example, the reaction of 2-amino-pyrrole-3-carbonitrile with 2-arylidenemalononitriles in the presence of piperidine has been shown to produce pyrrolo[2,3-b]pyridine derivatives in excellent yields. juniperpublishers.com

The Pictet-Spengler reaction offers another powerful tool for the synthesis of fused heterocyclic systems. wikipedia.org This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone under acidic conditions. wikipedia.org An intramolecular version of this reaction could be envisioned where a suitable aminoethyl-substituted phenyl group at the C6 position of the piperidinone undergoes cyclization. A vinylogous Pictet-Spengler cyclization has also been developed for the generation of indole-annulated medium-sized rings. nih.gov

Table 4: Strategies for the Synthesis of Annulated Heterocycles

| Fused Heterocycle | Synthetic Strategy | Key Precursors/Reagents |

| Thieno[2,3-b]pyridine | Gewald Reaction/Related Cyclizations | Lactam (modified), activated nitrile, sulfur, base or 2-chloronicotinonitrile, mercaptan |

| Pyrrolo[2,3-b]pyridine | Condensation/Cyclization | 2-Aminopyrrole derivative, 1,3-dicarbonyl compound |

| Tetrahydro-β-carboline fused system | Pictet-Spengler Reaction | β-Indolylethylamine functionality attached to the piperidinone, aldehyde/ketone, acid catalyst |

In Vitro Biological Target Identification and Mechanistic Elucidation of 2 Piperidinone, 6 Phenyl , 6r

Receptor Binding Affinity Studies

The phenylpiperidine scaffold is a well-established pharmacophore that interacts with a variety of central nervous system receptors. The specific stereochemistry and substitutions of (6R)-6-phenyl-2-piperidinone would ultimately define its unique binding profile and potency.

While direct binding data for (6R)-6-phenyl-2-piperidinone at sigma receptors is not available in the reviewed literature, the piperidine (B6355638) and phenylpiperidine moieties are common in known sigma receptor ligands. nih.govscielo.br Sigma receptors, particularly the sigma-1 (σ1) and sigma-2 (σ2) subtypes, are intracellular chaperones involved in a wide range of cellular functions. nih.gov

Research on various piperidine and piperazine-based compounds shows that the basic amino group is a key driver for affinity and selectivity at sigma receptors. nih.gov For instance, certain N-substituted phenylpiperidine derivatives have been shown to bind with high affinity to σ1 and σ2 sites. scielo.brscielo.br The affinity is sensitive to the nature and length of substituents on the piperidine nitrogen and the placement of groups on the phenyl ring. scielo.br Given that (6R)-6-phenyl-2-piperidinone possesses the core phenylpiperidine structure, it is a candidate for sigma receptor interaction, although its lactam structure distinguishes it from many known high-affinity ligands. Experimental validation through competitive radioligand binding assays would be necessary to confirm and quantify this potential interaction. nih.govnih.gov

The piperidine scaffold is a core component of compounds developed as antagonists for neurokinin receptors, which are involved in inflammatory processes and smooth muscle contraction. Specifically, certain piperidinyl compounds have been investigated for their ability to antagonize the neurokinin-2 (NK2) receptor. google.com A study on 4-alkylpiperidines related to the potent NK2 antagonist SR-48968 demonstrated that modifications to the piperidine ring can yield compounds with significant oral activity. nih.gov

Furthermore, a general synthetic method has been developed for (5S,6R)-6-alkyl-5-benzyloxy-2-piperidinones, which serve as precursors for neurokinin substance P (NK1) receptor antagonists. nih.gov Although targeting a different neurokinin receptor subtype, this highlights the utility of the 6-substituted-2-piperidinone structure in this therapeutic area. These findings suggest that (6R)-6-phenyl-2-piperidinone could plausibly act as an NK2 receptor antagonist, though direct experimental evidence is required to establish its binding affinity and mechanism of action.

The phenylpiperidine structure is a classic motif found in many potent mu-opioid receptor (MOR) agonists, such as fentanyl and meperidine. painphysicianjournal.com These receptors are central to pain modulation (analgesia) and are the primary target of opioid medications. nih.gov The affinity and efficacy of ligands are highly dependent on the substitution pattern on both the phenyl and piperidine rings. frontiersin.org

Tramadol, for example, is a 4-phenyl-piperidine analogue of codeine, and its metabolite has a high affinity for the mu-opioid receptor. painphysicianjournal.com While (6R)-6-phenyl-2-piperidinone shares the core phenylpiperidine feature, the presence of the lactam (a cyclic amide) at the 2-position instead of a simple amine significantly alters its electronic and structural properties. This change would likely modify its binding characteristics at the MOR compared to traditional phenylpiperidine opioids. Research on related opioid structures shows that even subtle changes can shift a compound's activity from agonist to partial agonist or antagonist. frontiersin.orgmdpi.com Without direct experimental data, the interaction of (6R)-6-phenyl-2-piperidinone with the MOR remains speculative.

There is no information in the reviewed scientific literature to suggest that (6R)-6-phenyl-2-piperidinone or closely related analogues interact with chemokine receptors. The primary role of chemokine receptors is to mediate the migration of immune cells during inflammation and immune surveillance. While a vast area of drug discovery, the specific scaffold of (6R)-6-phenyl-2-piperidinone has not been identified as a promising candidate for chemokine receptor modulation based on current data.

Enzymatic Modulation and Inhibition Profiles

Interactions with metabolic enzymes are critical to understanding a compound's biological profile. The piperidone core of the title compound is known to be a substrate for specific cytochrome P450 enzymes.

Extensive research has been conducted on the parent molecule, 2-piperidone (B129406), demonstrating its interaction with Cytochrome P450 2E1 (CYP2E1). nih.govresearchgate.net In vitro and in vivo studies have established that CYP2E1 is the primary enzyme responsible for the metabolism of 2-piperidone via hydroxylation at the 6-position to form 6-hydroxy-2-piperidone. nih.govnih.govresearchgate.net

This metabolic relationship is so defined that the concentration of 2-piperidone has been identified as a potential biomarker that is inversely correlated with CYP2E1 activity. researchgate.netnih.gov In mouse models, the absence of CYP2E1 (in Cyp2e1-null mice) leads to a significant accumulation of 2-piperidone in urine and serum compared to wild-type mice. nih.govresearchgate.net Conversely, induction of CYP2E1 with acetone (B3395972) enhances the metabolism of 2-piperidone, and inhibition of the enzyme with disulfiram (B1670777) blocks its metabolism. nih.gov

While this data pertains to the unsubstituted 2-piperidone, the presence of a phenyl group at the 6-position of (6R)-6-phenyl-2-piperidinone would sterically hinder the CYP2E1-mediated hydroxylation at that same site. However, the compound could still interact with CYP2E1 or other P450 enzymes (such as CYP2B6 or CYP2D6, which are known to be inhibited by other phenylpiperidine analogues) as a substrate at a different position or as an inhibitor. doi.orgnih.gov

Table 1: In Vitro Modulation of 2-Piperidone Metabolism by CYP2E1 Modifiers This table summarizes findings related to the parent compound, 2-piperidone.

| Condition | Modifier | Effect on 2-Piperidone Metabolism | Observed Outcome | Reference |

|---|---|---|---|---|

| CYP2E1 Induction | Acetone | Increased 6-hydroxylase activity | Enhanced conversion of 2-piperidone to 6-hydroxy-2-piperidone in liver microsomes. | nih.gov |

| CYP2E1 Inhibition | Disulfiram | Decreased 6-hydroxylase activity | Inhibited the conversion of 2-piperidone to its metabolite. | nih.gov |

| Genetic Knockout | Cyp2e1-null mice | Abolished 6-hydroxylase activity | Accumulation of 2-piperidone in urine and serum. | nih.govnih.gov |

Proteasome Inhibition Mechanisms

The ubiquitin-proteasome system is a critical pathway for protein degradation, and its inhibition is a key strategy in cancer therapy. Proteasome inhibitors can trigger apoptosis by disrupting the degradation of pro-apoptotic proteins and inducing stress on the endoplasmic reticulum (ER). nih.govnih.gov While piperidone-containing compounds have been identified as proteasome inhibitors, specific mechanistic studies for (6R)-6-phenyl-2-piperidinone are not extensively detailed in the current literature.

However, related piperidone derivatives have demonstrated proteasome-inhibiting activity. For instance, the bis-benzylidine piperidone RA190 has been shown to covalently bind to cysteine 88 of the ubiquitin receptor RPN13 in the 19S regulatory particle, leading to an accumulation of polyubiquitinated proteins and inducing ER stress-related apoptosis. nih.gov Other studies have confirmed that certain piperidones act as proteasome inhibitors, evidenced by an increase in the levels of poly-ubiquitinated proteins in cancer cell lines. nih.gov These findings suggest a potential mechanism for (6R)-6-phenyl-2-piperidinone, though direct evidence is pending.

Other Enzyme-Targeted Activities (e.g., inhibition of enzymes in inflammatory pathways)

Beyond the proteasome, piperidone derivatives have been shown to target other specific enzymes, particularly those involved in inflammatory processes.

A study focusing on a series of 2-piperidone derivatives, designed as potential multi-target agents for Alzheimer's disease, investigated their anti-inflammatory properties. nih.gov Molecular docking studies within this research suggested that a representative compound from this series, compound 7q, could bind effectively to the active site of myeloid differentiation factor 88 (MyD88). nih.gov MyD88 is a crucial adaptor protein in the Toll-like receptor signaling pathway, which plays a significant role in the innate immune system and the production of inflammatory cytokines. By interfering with MyD88 homodimerization or heterodimerization, these compounds can potentially disrupt downstream inflammatory signaling. nih.gov

Furthermore, research on other phenyl piperidine derivatives has identified them as potent and selective antagonists of the C-C chemokine receptor type 2 (CCR2). nih.gov CCR2 and its ligand, CCL2, are key mediators in the recruitment of monocytes and macrophages to sites of inflammation. Antagonism of this receptor is a significant therapeutic strategy for inflammatory diseases.

In Vitro Cellular Pathway Modulation

The enzymatic inhibitions described above translate into broader effects on cellular pathways, influencing processes from programmed cell death to inflammatory responses and protein homeostasis.

Induction of Apoptosis in Cancer Cell Lines

A primary consequence of targeting cellular machinery like the proteasome is the induction of apoptosis, or programmed cell death, in cancer cells. Various piperidone-based compounds have demonstrated this ability across different cancer cell lines.

For example, two novel piperidones were found to induce apoptosis in lymphoma and colon cancer cells. nih.gov The mechanism of cell death was determined to be via the intrinsic apoptotic pathway, characterized by the accumulation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and the activation of caspases-3 and -7. nih.gov This cascade ultimately leads to DNA fragmentation, a hallmark of apoptosis. nih.gov

In other studies, a 6-acrylic phenethyl ester-2-pyranone derivative was shown to induce apoptosis and arrest the cell cycle at the G2/M phase in HeLa cells. nih.gov A subsequent study on a similar compound, 5o, in colorectal cancer cells revealed that it induces apoptosis through the PI3K/Akt/FoxO1 and NF-κB signaling pathways by targeting the 94 kDa glucose-regulated protein (GRP94), an endoplasmic reticulum chaperone protein. nih.gov Piperine (B192125), an alkaloid containing a piperidine ring, has also been shown to induce apoptosis in oral cancer cells by inhibiting the PI3K/Akt/mTOR pathway. mdpi.com These findings highlight common apoptotic pathways targeted by the broader class of piperidone-containing molecules.

Modulation of Inflammatory Pathways and Cytokine Production

The enzymatic targeting of inflammatory mediators like MyD88 and CCR2 by piperidone derivatives leads to the direct modulation of inflammatory pathways and a reduction in the production of pro-inflammatory signaling molecules. nih.govnih.gov

In a study using lipopolysaccharide (LPS)-induced microglial BV-2 cells, a model for neuroinflammation, representative 2-piperidone derivatives (compounds 6b, 7p, and 7q) were shown to effectively suppress the production of key pro-inflammatory cytokines. nih.gov The release of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) was significantly reduced by these compounds. nih.gov This anti-inflammatory effect is critical, as these cytokines are heavily implicated in the pathogenesis of various inflammatory and neurodegenerative diseases. The ability of compound 7q to also protect neuronal SH-SY5Y cells from neurotoxicity mediated by LPS-stimulated microglia further underscores the therapeutic potential of this class of compounds in neuroinflammation. nih.gov

Inhibition of Protein Aggregation (e.g., Aβ aggregation)

The aggregation of proteins, such as amyloid-beta (Aβ) in Alzheimer's disease, is a central pathological event in many neurodegenerative disorders. nih.govresearchgate.net A key therapeutic strategy involves the inhibition of this aggregation process.

A series of novel 2-piperidone derivatives were specifically designed and synthesized to inhibit the self-aggregation of the Aβ(1-42) peptide. nih.gov The study found that most of the synthesized compounds displayed a significant ability to inhibit this process.

Table 1: Inhibition of Aβ(1-42) Self-Aggregation by 2-Piperidone Derivatives

| Compound | Inhibition (%) at 20 µM |

|---|---|

| 7q | 59.11% |

Data sourced from a study on novel multipotent 2-piperidone derivatives. nih.gov

Compound 7q emerged as the most potent inhibitor in the series, demonstrating a concentration-dependent effect on Aβ(1-42) aggregation. nih.gov This finding highlights a promising avenue for the development of piperidone-based agents for the treatment of Alzheimer's disease.

Antioxidant Mechanisms in Vitro

Oxidative stress, resulting from an imbalance of reactive oxygen species and antioxidants, is implicated in aging and numerous diseases, including cancer and neurodegeneration. nih.gov While many natural and synthetic compounds are evaluated for their antioxidant potential, often through assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, specific data on the in vitro antioxidant activity of (6R)-6-phenyl-2-piperidinone are not prominently featured in the reviewed scientific literature. nih.govugm.ac.idnih.gov

The DPPH assay is a common method used to evaluate the free-radical scavenging capacity of compounds. ugm.ac.idnih.gov The principle involves the donation of a hydrogen atom or an electron from the antioxidant to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. ugm.ac.id While piperine, an alkaloid also containing a piperidine structure, has been noted for its antioxidant effects, direct extrapolation of these activities to (6R)-6-phenyl-2-piperidinone is not scientifically rigorous. mdpi.com Therefore, while the potential for antioxidant activity exists within this chemical class, dedicated studies are required to characterize the specific mechanisms and efficacy of (6R)-6-phenyl-2-piperidinone as an antioxidant.

Molecular Interactions with Active Site Residues

The specific molecular interactions of (6R)-6-phenyl-2-piperidinone with its biological target, dipeptidyl peptidase IV (DPP-4), have been elucidated through structural biology and molecular modeling studies. These investigations have provided a detailed understanding of the binding mode of piperidinone-constrained phenethylamines within the active site of the DPP-4 enzyme. nih.gov The binding of these inhibitors is characterized by a series of hydrogen bonds and hydrophobic interactions with key amino acid residues, which collectively contribute to their potent and selective inhibition of the enzyme.

The active site of DPP-4 is often described in terms of several subsites, including the S1, S2, S1', and S2' pockets, which accommodate different parts of the inhibitor molecule. nih.gov The interactions within these subsites are crucial for the affinity and specificity of the inhibitors.

A foundational study on piperidinone-constrained phenethylamines as DPP-4 inhibitors utilized X-ray crystallography to reveal the precise binding orientation. nih.gov While this study focused on a series of related compounds, the insights are directly applicable to understanding the molecular interactions of (6R)-6-phenyl-2-piperidinone.

The core of the piperidinone scaffold and its substituents form a network of interactions with the enzyme. Key interactions typically involve:

Hydrogen Bonding: The amine and carbonyl groups of the piperidinone ring are critical for forming hydrogen bonds with residues in the active site. For instance, the primary amine of related inhibitors forms a crucial salt bridge with a pair of glutamate (B1630785) residues (Glu205 and Glu206) in the S2 pocket. nih.gov The carbonyl oxygen of the piperidinone can also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The phenyl group at the 6-position of the piperidinone ring extends into a hydrophobic pocket, where it engages in van der Waals interactions with nonpolar residues. This interaction is a significant contributor to the binding affinity.

Pi-Stacking: The aromatic phenyl ring can also participate in π-π stacking interactions with aromatic residues in the active site, such as phenylalanine or tyrosine, further stabilizing the enzyme-inhibitor complex. nih.gov

The table below summarizes the key molecular interactions observed for piperidinone-based inhibitors within the DPP-4 active site, based on crystallographic and modeling studies of closely related analogs.

| Interaction Type | Ligand Moiety | DPP-4 Active Site Residue(s) | Subsite |

| Hydrogen Bond/Salt Bridge | Amine Group | Glu205, Glu206 | S2 |

| Hydrogen Bond | Carbonyl Oxygen | (e.g., with backbone amides) | - |

| Hydrophobic Interaction | Phenyl Group | (e.g., Tyr662, Val656) | S1 |

| π-π Stacking | Phenyl Group | Phe357 | S1 |

| Hydrophobic Interaction | Piperidinone Ring | (e.g., Val207, Ser630) | S2 |

The stereochemistry at the 6-position of the piperidinone ring, as in the (6R)-configuration, is crucial for the optimal positioning of the phenyl group within its hydrophobic pocket, thereby maximizing favorable interactions and contributing to the compound's inhibitory potency. nih.gov The constrained conformation of the piperidinone ring system also plays a role in pre-organizing the molecule for binding, reducing the entropic penalty upon interaction with the enzyme.

Further detailed analysis of the co-crystal structures of various inhibitors with DPP-4 has provided a comprehensive map of the active site interactions. nih.gov These studies confirm the importance of the interactions with the catalytic triad (B1167595) (Ser630, Asp708, His740) and surrounding residues in defining the binding affinity and selectivity of inhibitors like (6R)-6-phenyl-2-piperidinone. nih.govnih.gov

Structure Activity Relationship Sar Studies of 2 Piperidinone, 6 Phenyl , 6r and Its Analogues

Influence of Stereochemistry on Biological Activity

The stereochemistry of a molecule is a critical determinant of its interaction with biological macromolecules such as receptors and enzymes, which are themselves chiral. In the case of 6-phenyl-2-piperidinone, the stereocenter at the C6 position gives rise to two enantiomers: (6R)- and (6S)-6-phenyl-2-piperidinone. While specific comparative studies on the biological activities of these exact enantiomers are not extensively detailed in publicly available literature, general principles of stereochemistry in pharmacology strongly suggest that they would exhibit different biological profiles.

For instance, studies on related piperidine (B6355638) derivatives have consistently demonstrated that enantiomers can have significantly different binding affinities for their targets. In a series of 2,6-piperidinedione derivatives, the enantiomers showed distinct pharmacological activities, underscoring the importance of stereoisomerism in this class of compounds. nih.gov It is well-established that the differential spatial arrangement of the phenyl group and the lactam ring in the (6R) and (6S) enantiomers would lead to distinct interactions with the amino acid residues in a binding pocket. One enantiomer may fit optimally, leading to high affinity and efficacy, while the other may bind with lower affinity or not at all. This principle of eudismic ratio, which quantifies the difference in pharmacological activity between enantiomers, is a fundamental concept in SAR studies.

Impact of Substituent Effects on Receptor Affinity and Enzyme Inhibition

The affinity of a ligand for its receptor and its ability to inhibit an enzyme are profoundly influenced by the electronic and steric properties of its substituents. For analogues of (6R)-6-phenyl-2-piperidinone, modifications to the phenyl ring or the piperidinone core can dramatically alter their biological activity.

Research on various piperidine-containing compounds has provided insights into these effects. For example, in a series of pyrido-piperazine analogs, moving a phenyl group to the 6-position of a pyridine (B92270) ring was found to restore much of the lost binding affinity to dopamine (B1211576) and serotonin (B10506) receptors, suggesting that the spatial positioning of an aryl group is crucial. nih.gov Furthermore, studies on piperine (B192125) analogues have shown that modifications to the phenyl nucleus can lead to selective inhibition of different cytochrome P450 (CYP) enzyme isoforms. nih.gov This indicates that the introduction of electron-donating or electron-withdrawing groups on the phenyl ring of 6-phenyl-2-piperidinone could modulate its interaction with specific receptor subtypes or enzyme active sites. For instance, an electron-withdrawing group could enhance interactions with an electron-rich region of a binding site, while a bulky substituent might sterically hinder binding.

The following table illustrates hypothetical substituent effects on receptor affinity, based on general SAR principles observed in related compound series.

| Substituent on Phenyl Ring | Position | Electronic Effect | Predicted Impact on Receptor Affinity (Hypothetical) |

| -OCH₃ | para | Electron-donating | May increase affinity through hydrogen bonding or favorable electronic interactions. |

| -Cl | para | Electron-withdrawing | Could either increase or decrease affinity depending on the specific receptor interactions. |

| -CF₃ | meta | Strong electron-withdrawing | May decrease affinity due to unfavorable electronic interactions or steric bulk. |

| -CH₃ | ortho | Electron-donating, Steric bulk | Potential for steric hindrance, likely decreasing affinity. |

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. A pharmacophore model for (6R)-6-phenyl-2-piperidinone analogues would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

The development of such a model would involve aligning a set of active analogues and identifying the common chemical features that are critical for their interaction with a biological target. For the (6R)-6-phenyl-2-piperidinone scaffold, key pharmacophoric features would likely include:

An aromatic ring feature corresponding to the 6-phenyl group.

A hydrogen bond acceptor feature from the carbonyl oxygen of the lactam.

A hydrogen bond donor feature from the lactam nitrogen.

A hydrophobic feature associated with the piperidinone ring.

Once a pharmacophore model is established, it can be used to virtually screen large chemical databases to identify novel compounds that match the model and are therefore likely to be active. This approach significantly accelerates the process of lead discovery and optimization.

Computational Modeling and Simulation Approaches for 2 Piperidinone, 6 Phenyl , 6r

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. fiveable.memdpi.com These models are valuable in drug discovery for predicting the activity of new chemical entities, thereby saving time and resources by prioritizing the synthesis and testing of the most promising candidates. fiveable.me

2D-QSAR and 3D-QSAR Model Development

The development of a QSAR model for a compound like 2-Piperidinone, 6-phenyl-, (6R)- would involve a series of steps, beginning with the compilation of a dataset of structurally related compounds with their experimentally determined biological activities.

2D-QSAR Model Development Two-dimensional QSAR (2D-QSAR) models utilize descriptors derived from the 2D representation of molecules. These descriptors can include physicochemical properties such as lipophilicity (logP), molar refractivity, and electronic parameters, as well as topological indices that describe molecular branching and connectivity. The process typically involves:

Data Set Preparation: A training set of diverse molecules with a range of biological activities is selected. An independent test set is also chosen to validate the model's predictive power.

Descriptor Calculation: A variety of 2D descriptors are calculated for each molecule in the dataset.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The model's statistical significance and predictive ability are rigorously tested using various validation techniques, including internal (cross-validation) and external validation with the test set.

3D-QSAR Model Development Three-dimensional QSAR (3D-QSAR) models consider the 3D structure of the molecules and provide insights into the steric and electrostatic interactions that are crucial for biological activity. Common 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). The development process includes:

Molecular Modeling and Alignment: 3D structures of the compounds are generated and aligned based on a common scaffold or pharmacophore.

Calculation of Molecular Fields: Steric and electrostatic fields are calculated around the aligned molecules on a 3D grid.

Statistical Analysis: Partial Least Squares (PLS) analysis is typically used to correlate the variations in the molecular fields with the changes in biological activity.

Contour Map Generation: The results are visualized as 3D contour maps, which highlight the regions where modifications to the molecular structure would likely lead to an increase or decrease in activity.

Prediction of In Vitro Biological Activities

Once a statistically robust and validated QSAR model is developed, it can be used to predict the in vitro biological activities of new compounds, including novel derivatives of 2-Piperidinone, 6-phenyl-, (6R)-. The process involves:

Designing new molecules in silico.

Calculating the same set of descriptors used in the development of the QSAR model for these new molecules.

Inputting the descriptor values into the QSAR equation to predict the biological activity (e.g., IC50, EC50).

These predictions help in prioritizing which newly designed compounds are most likely to exhibit the desired biological activity and are therefore the most promising candidates for synthesis and experimental testing. While no specific predictive models for 2-Piperidinone, 6-phenyl-, (6R)- were found, QSAR studies on related piperidine (B6355638) derivatives have been successfully used to predict activities such as enzyme inhibition and receptor binding.

In Vitro Metabolic Pathways and Enzymatic Biotransformation of 2 Piperidinone, 6 Phenyl , 6r

Enzymatic Biotransformation Studies

While direct enzymatic biotransformation studies on 2-Piperidinone, 6-phenyl-, (6R)- are not extensively documented in publicly available literature, research on the parent compound, 2-piperidone (B129406) , provides foundational insights into the potential enzymatic pathways.

Studies on 2-piperidone have identified Cytochrome P450 enzymes, specifically CYP2E1 , as a key player in its metabolism. nih.gov In vitro experiments using mouse liver microsomes have demonstrated that CYP2E1 is the primary enzyme responsible for the 6-hydroxylation of 2-piperidone to form 6-hydroxy-2-piperidone . nih.gov The activity of this enzyme can be significantly induced by substances like acetone (B3395972) and inhibited by compounds such as disulfiram (B1670777), further confirming its role. nih.gov

The biotransformation of cadaverine to 2-piperidone is another critical enzymatic process. This conversion is mediated by amine oxidases. nih.gov Research using mouse liver supernatants has shown that the addition of diamine oxidase facilitates the metabolism of cadaverine into 1-piperideine , which is a key intermediate. nih.gov Subsequently, 1-piperideine is further metabolized to 2-piperidone . nih.gov

It is important to note that the presence of a phenyl group at the 6-position, as in 2-Piperidinone, 6-phenyl-, (6R)- , would likely influence these metabolic pathways. The bulky phenyl substituent could sterically hinder the enzymatic action of CYP2E1 at the 6-position or introduce new sites for metabolism, such as aromatic hydroxylation on the phenyl ring. However, without specific experimental data for this substituted compound, these remain theoretical considerations.

Identification of In Vitro Metabolites

The identification of in vitro metabolites for 2-Piperidinone, 6-phenyl-, (6R)- is not described in the reviewed scientific literature. However, the metabolic profile of the parent compound, 2-piperidone , has been investigated.

The primary in vitro metabolite of 2-piperidone identified in mouse liver microsomal incubations is 6-hydroxy-2-piperidone . nih.gov The formation of this metabolite is directly linked to CYP2E1 activity. Other potential hydroxylated metabolites, such as 3-hydroxy-2-piperidone , 4-hydroxy-2-piperidone , and 5-hydroxy-2-piperidone , have been considered, but experimental data confirms 6-hydroxy-2-piperidone as the major product. nih.gov

The table below summarizes the identified in vitro metabolite of 2-piperidone .

| Parent Compound | Metabolite | Analytical Method | Source |

| 2-piperidone | 6-hydroxy-2-piperidone | Mass Spectrometry | nih.gov |

For 2-Piperidinone, 6-phenyl-, (6R)- , one could hypothesize potential metabolites based on common metabolic reactions. These could include hydroxylated derivatives on the phenyl ring (e.g., at the ortho, meta, or para positions) or hydroxylation at other positions on the piperidinone ring, if sterically accessible. However, this remains speculative without direct experimental evidence.

Precursor-Product Relationships in In Vitro Systems (e.g., Cadaverine to 2-Piperidinone)

A well-established precursor-product relationship exists in vitro between the diamine cadaverine and 2-piperidone . This biosynthetic pathway has been elucidated through studies using mouse liver preparations. nih.gov

The conversion process begins with the oxidation of cadaverine , catalyzed by diamine oxidase, to form the cyclic imine, 1-piperideine . nih.gov This intermediate is then further oxidized to yield 2-piperidone . nih.gov Incubations of 1-piperideine with mouse liver supernatants have confirmed its role as an intermediate in the formation of 2-piperidone . nih.gov

The following table outlines the key molecules in this biosynthetic pathway.

| Precursor | Intermediate | Product | Enzymes Involved | In Vitro System | Source |

| Cadaverine | 1-Piperideine | 2-piperidone | Diamine Oxidase, other amine oxidases | Mouse liver supernatants | nih.gov |

This pathway highlights a significant biosynthetic route for the formation of the 2-piperidone ring structure from an endogenous precursor. Research has also shown that in primary hepatocytes from Cyp2e1-null mice, the conversion of cadaverine to 2-piperidone is more efficient compared to wild-type mice, suggesting a complex regulatory interplay between the biosynthetic and degradative pathways. nih.gov

While this pathway directly explains the formation of the unsubstituted 2-piperidone , the biosynthesis of 2-Piperidinone, 6-phenyl-, (6R)- would likely require a different, more complex synthetic route involving a phenyl-containing precursor, as the direct incorporation of a phenyl group onto the piperidinone ring from a simple precursor like cadaverine is not a known metabolic reaction.

Emerging Research Avenues and Future Perspectives for 2 Piperidinone, 6 Phenyl , 6r

Development of Novel Stereoselective Synthetic Methodologies

The creation of enantiomerically pure chiral lactams is a cornerstone of modern drug discovery. nih.govrsc.org The development of novel stereoselective synthetic methodologies for producing (6R)-6-phenyl-2-piperidinone is an active area of research, aiming for efficiency, atom economy, and high stereoselectivity. nih.gov

Recent advancements in catalysis have opened new doors for the synthesis of chiral piperidinones. Ruthenium-catalyzed asymmetric reductive amination/cyclization of keto acids or esters provides a direct route to enantioenriched lactams with high yields and excellent enantioselectivities. acs.org Another promising approach involves the rhodium-catalyzed enantioselective hydrogenation of α,β-unsaturated nitriles, which has been successfully applied to the synthesis of chiral lactam pharmacophore fragments. rsc.org

Furthermore, chiral phosphoric acid-catalyzed desymmetrization of malonate esters offers a metal-free method to produce enantioenriched lactams. nih.gov The "memory of chirality" concept has also been utilized in asymmetric cyclizations to obtain chiral piperidinone derivatives. nih.gov These methods represent a significant step forward from classical approaches and are crucial for the large-scale and cost-effective production of (6R)-6-phenyl-2-piperidinone and its analogs.

Table 1: Comparison of Stereoselective Synthetic Methodologies

| Methodology | Catalyst/Reagent | Key Features | Enantiomeric Excess (ee) |

| Asymmetric Reductive Amination | Ruthenium complexes | One-pot cascade reaction of keto acids/esters. | Up to 97% |

| Enantioselective Hydrogenation | Rhodium complexes with chiral ligands | Hydrogenation of α,β-unsaturated nitriles. | Up to 99.7% |

| Chiral Phosphoric Acid Catalysis | TRIP (3,3′-bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate) | Metal-free desymmetrization of malonate esters. | Not specified |

| Tandem Dynamic Kinetic Asymmetric Reductive Amination/Lactamization | Ruthenium complexes | Uses ammonium (B1175870) salts as the nitrogen source. | Up to >99% |

Exploration of New Biological Targets and Mechanisms

The piperidinone scaffold is present in compounds with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.govbiomedpharmajournal.org Research into the specific biological targets and mechanisms of action of (6R)-6-phenyl-2-piperidinone is crucial for unlocking its full therapeutic potential.

Derivatives of 2-piperidone (B129406) have shown promise in the treatment of Alzheimer's disease by inhibiting β-amyloid aggregation and neuroinflammation. nih.gov Some piperidone compounds have been found to induce apoptosis in cancer cell lines through the accumulation of reactive oxygen species (ROS) and cell cycle arrest. nih.gov The chirality of these molecules can significantly influence their biological activity and selectivity for specific targets. researchgate.netmdpi.com

The exploration of new biological targets is an ongoing effort. For instance, piperidine (B6355638) derivatives have been investigated as inhibitors of HIV-1 protease and as potential treatments for various cancers. nih.govnih.gov Understanding how the (6R)-configuration of the phenyl group at the 6-position influences binding to these and other undiscovered targets is a key area of future research.

Application of Advanced Computational Techniques

Advanced computational techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are becoming indispensable tools in drug discovery. derpharmachemica.com These methods allow for the virtual screening of large compound libraries and provide insights into the binding modes and potential activity of molecules like (6R)-6-phenyl-2-piperidinone. sacredheart.eduelewa.org

Molecular docking studies have been used to predict the binding affinity of piperidone derivatives to various targets, including VEGFR-2 tyrosine kinase and the active site of myeloid differentiation factor 88 (MyD88). nih.govderpharmachemica.com These in silico approaches help to prioritize compounds for synthesis and biological testing, thereby accelerating the drug discovery process. latentlabs.com

Furthermore, computational methods can be used to design and optimize new derivatives of (6R)-6-phenyl-2-piperidinone with improved potency and selectivity. By modeling the interactions between the ligand and its target protein, researchers can identify key structural features required for activity and guide the synthesis of more effective drug candidates. researchgate.netijpbs.com

Table 2: Application of Computational Techniques in Piperidinone Research

| Computational Technique | Application | Target/System | Reference |

| Molecular Docking | Predicting binding modes and affinity. | VEGFR-2 tyrosine kinase, MyD88, Renin | nih.govderpharmachemica.comijpbs.com |

| 3D-QSAR | Developing models to predict biological activity. | Anticancer activity against MCF7 cell lines | derpharmachemica.com |

| Virtual Screening | Identifying potential hit compounds from libraries. | Beta-lactamase inhibitors | sacredheart.edu |

| Pharmacophore Modeling | Identifying essential structural features for activity. | Anticancer agents | derpharmachemica.com |

Design of Multi-Targeting Ligands for Complex Biological Systems

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. nih.gov The design of multi-targeting ligands, which can simultaneously modulate several targets, is an emerging strategy to address such diseases. nih.gov The piperidinone scaffold, due to its versatility and presence in various bioactive compounds, is an attractive starting point for the development of such multi-functional agents. researchgate.net

For example, piperine (B192125), a natural product containing a piperidine moiety, has inspired the synthesis of multi-target-directed ligands for Alzheimer's disease that inhibit cholinesterases, BACE1, and Aβ aggregation. nih.gov Similarly, derivatives of 2-piperidone have been designed as multifunctional agents for Alzheimer's disease with both anti-amyloid and anti-inflammatory properties. nih.gov

The (6R)-6-phenyl-2-piperidinone core can be strategically functionalized to incorporate pharmacophores that interact with different biological targets. This approach could lead to the development of novel therapeutics with enhanced efficacy and a reduced likelihood of drug resistance. The future of drug design for complex diseases may lie in these sophisticated, multi-targeting molecules built upon versatile chiral scaffolds.

Q & A

Basic: What are the validated spectroscopic and crystallographic methods for characterizing (6R)-6-phenyl-2-piperidinone?

Methodological Answer: